methyl {3-[(phenylacetyl)amino]phenoxy}acetate
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Overview
Description
Methyl {3-[(phenylacetyl)amino]phenoxy}acetate is an organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by its phenylacetyl group attached to an amino group, which is further connected to a phenoxy group and an acetate moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {3-[(phenylacetyl)amino]phenoxy}acetate typically involves the following steps:
Formation of the Phenoxyacetamide Intermediate: This step involves the reaction of phenoxyacetic acid with phenylacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide intermediate.
Amination: The intermediate is then reacted with an amine, such as aniline, under controlled conditions to introduce the amino group.
Esterification: Finally, the amino group is esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl {3-[(phenylacetyl)amino]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetate moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl {3-[(phenylacetyl)amino]phenoxy}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl {3-[(phenylacetyl)amino]phenoxy}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A simpler analog with similar structural features but lacking the phenylacetyl and amino groups.
Phenylacetamide: Contains the phenylacetyl group but lacks the phenoxy and acetate moieties.
Methyl Phenoxyacetate: Similar ester structure but without the phenylacetyl and amino groups.
Uniqueness
Methyl {3-[(phenylacetyl)amino]phenoxy}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[3-[(2-phenylacetyl)amino]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)12-22-15-9-5-8-14(11-15)18-16(19)10-13-6-3-2-4-7-13/h2-9,11H,10,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFOJKRDMDAJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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